molecular formula C22H18NO2P B1315435 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione CAS No. 28118-79-8

3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione

Cat. No.: B1315435
CAS No.: 28118-79-8
M. Wt: 359.4 g/mol
InChI Key: GNAVAQXUNJPBEW-UHFFFAOYSA-N
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Description

3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione is an organophosphorus compound known for its unique structure and reactivity It is a derivative of pyrrolidinedione, where the hydrogen atom at the 3-position is replaced by a triphenylphosphoranylidene group

Biochemical Analysis

Biochemical Properties

3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through the Wittig reaction . This compound interacts with various enzymes and proteins, including those involved in oxidative phosphorylation and electron transport chains. The nature of these interactions often involves the formation of stable intermediates that facilitate the transfer of electrons and protons, thereby influencing the overall reaction kinetics and thermodynamics.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and redox reactions . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as nucleic acids and proteins, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the context. For example, this compound has been shown to inhibit certain kinases, thereby affecting phosphorylation cascades and downstream signaling events. Additionally, this compound can induce changes in gene expression by interacting with transcriptional machinery and epigenetic modifiers.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function . Over time, this compound can undergo hydrolysis and oxidation, leading to the formation of various degradation products. These products can have distinct biological activities, further complicating the interpretation of experimental results. Long-term studies have shown that this compound can cause sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal dynamics in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage in animal models . At low doses, this compound can enhance cellular function by promoting oxidative phosphorylation and ATP production. At high doses, it can induce toxicity and adverse effects, such as oxidative stress and mitochondrial dysfunction. Threshold effects have been observed, where a critical concentration of this compound is required to elicit a biological response. These findings underscore the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to energy production and redox homeostasis . It interacts with enzymes such as cytochrome c oxidase and NADH dehydrogenase, influencing the flow of electrons through the electron transport chain. This interaction can affect metabolic flux and the levels of key metabolites, such as NADH and ATP. Additionally, this compound can modulate the activity of antioxidant enzymes, thereby impacting cellular redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cellular membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins and organelles, influencing its localization and accumulation. The distribution of this compound is also affected by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its biological activity . This compound can localize to various cellular compartments, including the mitochondria, nucleus, and cytoplasm. Targeting signals and post-translational modifications play crucial roles in directing this compound to specific organelles. For instance, mitochondrial localization can enhance its effects on oxidative phosphorylation, while nuclear localization can influence gene expression and chromatin structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione typically involves the reaction of triphenylphosphine with maleic anhydride or its derivatives. One common method is the reaction of triphenylphosphine with maleic anhydride in the presence of a base such as sodium amide. The reaction is carried out in an inert atmosphere, usually under argon, and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its pyrrolidinedione core, which imparts distinct reactivity and stability compared to other Wittig reagents. This uniqueness makes it particularly valuable in the synthesis of specific organic compounds that require the presence of a pyrrolidinedione moiety .

Properties

IUPAC Name

3-(triphenyl-λ5-phosphanylidene)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18NO2P/c24-21-16-20(22(25)23-21)26(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAVAQXUNJPBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544985
Record name 3-(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28118-79-8
Record name 3-(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Maleimide (0.60 g, 6.05 mmol) and triphenylphosphine (1.57 g, 5.97 mmol) were dissolved in 40 mL of acetone and the reaction mixture was stirred at 65° C. for 1 h. After cooling down to room temperature, the solid was collected by filtration, washed with acetone, and dried to afford compound 11 in 82.5% (1.77 g) yield as a white solid.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In an anhydrous acetone (60 mL), a solution including maleimide (6 g, 61.81 mmol) and triphenylphosphine (16.2 g, 61.76 mmol) was refluxed for 1 hour. After cooling, a precipitate was filtered, and a filter cake was washed with cold acetone (20 mL). Under reduced pressure, the washed filter cake was dried to obtain a white solid Compound 36a (20.428 g, 92%). The solid was used in following steps without further purification.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione
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3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione
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3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione

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